molecular formula C14H12N2O3 B8460003 [5-(1H-Imidazol-1-yl)-1-oxo-2,3-dihydro-1H-inden-2-yl]acetic acid CAS No. 95967-52-5

[5-(1H-Imidazol-1-yl)-1-oxo-2,3-dihydro-1H-inden-2-yl]acetic acid

Cat. No. B8460003
CAS RN: 95967-52-5
M. Wt: 256.26 g/mol
InChI Key: OFGPAZHUSWDNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(1H-Imidazol-1-yl)-1-oxo-2,3-dihydro-1H-inden-2-yl]acetic acid is a useful research compound. Its molecular formula is C14H12N2O3 and its molecular weight is 256.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality [5-(1H-Imidazol-1-yl)-1-oxo-2,3-dihydro-1H-inden-2-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(1H-Imidazol-1-yl)-1-oxo-2,3-dihydro-1H-inden-2-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

95967-52-5

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-(6-imidazol-1-yl-3-oxo-1,2-dihydroinden-2-yl)acetic acid

InChI

InChI=1S/C14H12N2O3/c17-13(18)7-10-5-9-6-11(16-4-3-15-8-16)1-2-12(9)14(10)19/h1-4,6,8,10H,5,7H2,(H,17,18)

InChI Key

OFGPAZHUSWDNNR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C1C=C(C=C2)N3C=CN=C3)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3.3 g of 5-fluoro-2,3-dihydro-1-oxo-1H-indene-2-acetic acid [prepared by following the procedure of G. Cignarella, M. Loriga, G. A. Pinna, M. A. Pirisi, P. Schaitti, and D. Selva, Il Farmaco, Ed. Sci. 37(2), 133-40 (1981)], 2.2 g of anhydrous K2CO3, 1.65 g of imidazole, and 0.15 g of CuO in 15 ml of pyridine is heated to reflux for 24 hours. The reaction mixture is filtered, the filtrate is diluted with water, and the pH of the solution is adjusted to 5. The solid is filtered, washed with water, and crystallized from ethanol to yield 1.6 g of the product, 2,3-dihydro-5-(1H-imidazol -1-yl)-1-oxo-1H-indene-2 acetic acid, mp 224°-226° dec.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
1.65 g
Type
reactant
Reaction Step Two
[Compound]
Name
CuO
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

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